molecular formula C20H25N5O2S B2558280 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide CAS No. 898345-47-6

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide

Cat. No.: B2558280
CAS No.: 898345-47-6
M. Wt: 399.51
InChI Key: GVQRVWPZSGDVPK-UHFFFAOYSA-N
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Description

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Research in medicinal chemistry has led to the synthesis of various derivatives related to the structure of 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide. For instance, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides and evaluated them for positive inotropic activity, finding some derivatives with favorable activity compared to the standard drug, milrinone (Liu et al., 2009).

Antihypertensive Potential

In the context of antihypertensive applications, a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties were prepared by Bayomi et al. (1999), demonstrating promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored. Fandaklı et al. (2012) investigated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, revealing that the Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012).

5-HT2 Antagonist Activity

The structure has relevance in the study of 5-HT2 antagonists. Watanabe et al. (1992) prepared bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with significant 5-HT2 antagonist activity (Watanabe et al., 1992).

Discovery in Epoxide Hydrolase Inhibition

The compound's analogs have been identified as inhibitors of soluble epoxide hydrolase. Thalji et al. (2013) found that the triazine heterocycle is crucial for high potency and selectivity in P450 enzymes (Thalji et al., 2013).

Future Directions

Future research could focus on the synthesis and evaluation of this compound and its derivatives for potential therapeutic applications. The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could be explored .

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-3-15-22-20-25(23-15)19(27)17(28-20)16(14-6-4-5-12(2)11-14)24-9-7-13(8-10-24)18(21)26/h4-6,11,13,16,27H,3,7-10H2,1-2H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRVWPZSGDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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